1-Bromo-5-ethylnonane
Overview
Description
1-Bromo-5-ethylnonane is an organic compound with the molecular formula C11H23Br. It belongs to the class of alkyl halides, where a bromine atom is attached to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethylnonane can be synthesized through the bromination of 5-ethylnonane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 5-ethylnonane to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the selective bromination at the desired position .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-ethylnonane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Potassium hydroxide (KOH) in ethanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 5-ethylnon-1-ene.
Scientific Research Applications
1-Bromo-5-ethylnonane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As an intermediate, it can be used in the synthesis of pharmaceutical compounds, aiding in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethylnonane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .
Comparison with Similar Compounds
1-Bromohexane: Similar in structure but with a shorter carbon chain.
1-Bromodecane: Similar in structure but with a longer carbon chain.
1-Bromo-3-ethyloctane: Similar in structure but with the ethyl group at a different position.
Uniqueness: 1-Bromo-5-ethylnonane is unique due to the specific position of the bromine atom and the ethyl group on the carbon chain. This specific arrangement can influence its reactivity and the types of reactions it undergoes compared to other alkyl bromides .
Properties
IUPAC Name |
1-bromo-5-ethylnonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-3-5-8-11(4-2)9-6-7-10-12/h11H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYQEXQDWMSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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